molecular formula C6H5BrClNO2 B3332406 5-Bromo-2-chloro-4,6-dihydroxy-3-methylpyridine CAS No. 89324-53-8

5-Bromo-2-chloro-4,6-dihydroxy-3-methylpyridine

Cat. No.: B3332406
CAS No.: 89324-53-8
M. Wt: 238.46 g/mol
InChI Key: YDAYMAMIUIWGJL-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4,6-dihydroxy-3-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H5BrClNO2. This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4,6-dihydroxy-3-methylpyridine typically involves the bromination and chlorination of 3-methylpyridine derivatives. One common method includes the following steps:

    Bromination: 3-Methylpyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.

    Chlorination: The brominated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.

    Hydroxylation: Finally, the compound undergoes hydroxylation using a strong base like sodium hydroxide to introduce hydroxyl groups at the 4 and 6 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for bromination and chlorination steps.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4,6-dihydroxy-3-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl groups can be oxidized to form ketones or reduced to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of a base like potassium carbonate.

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Ketones and quinones.

    Reduction Products: Alcohols and diols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

5-Bromo-2-chloro-4,6-dihydroxy-3-methylpyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4,6-dihydroxy-3-methylpyridine involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-4,6-dihydroxy-3-methylpyridine: C6H5BrClNO2

    3-Bromo-5-chloro-2,6-dihydroxybenzoic acid: C7H4BrClO4

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its combination of bromine, chlorine, and hydroxyl groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

3-bromo-6-chloro-4-hydroxy-5-methyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO2/c1-2-4(10)3(7)6(11)9-5(2)8/h1H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAYMAMIUIWGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C(=C1O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716385
Record name 3-Bromo-6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89324-53-8
Record name 3-Bromo-6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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